5-Carbethoxy-2-thiouracil Exhibits 2.5× Lower 5′-Deiodinase Inhibitory Activity Compared to Parent 2-Thiouracil
In direct head-to-head comparison using rat liver homogenate assay, 5-carbethoxy-2-thiouracil demonstrated 0.4× the inhibitory potency of unsubstituted 2-thiouracil (TU) on 5′-monodeiodination of T4 to T3. The 6-carbethoxy positional isomer, in contrast, exhibited 1.4× the activity of TU [1].
| Evidence Dimension | Relative inhibitory potency on thyroxine (T4) 5′-monodeiodination |
|---|---|
| Target Compound Data | 0.4× relative to 2-thiouracil |
| Comparator Or Baseline | 2-Thiouracil (TU) = 1.0× (baseline); 6-carbethoxy-2-thiouracil = 1.4×; 5-iodo-2-thiouracil = ~30×; 6-n-propyl TU (PTU) = 2.5× |
| Quantified Difference | 5-carbethoxy-2-thiouracil is 60% less active than parent 2-thiouracil; 6-carbethoxy isomer is 3.5× more active than 5-carbethoxy isomer |
| Conditions | Rat liver homogenate; 2.5 μM T4; 0.13 geq liver homogenate in 0.1 M Tris buffer (pH 7.4); 30 min incubation; T3 quantitated by RIA |
Why This Matters
Researchers investigating thyroid hormone modulation must avoid the 6-carbethoxy or 5-iodo analogs when attenuated 5′-deiodinase activity is required, as these possess markedly enhanced potency.
- [1] Chopra IJ, et al. Structure-activity relationships of inhibition of hepatic monodeiodination of thyroxine to 3,5,3′-triiodothyronine by thiouracil and related compounds. Endocrinology. 1982;110(1):163-168. View Source
